

# An In-depth Technical Guide to Diethyl Allyl Phosphate

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## Compound of Interest

Compound Name: *Diethyl allyl phosphate*

Cat. No.: *B041220*

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## Introduction

**Diethyl allyl phosphate** (DEAP) is a versatile organophosphate compound with a range of applications in organic synthesis and materials science. Its unique structure, featuring a reactive allyl group and a phosphate moiety, allows it to participate in various chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and key applications of **diethyl allyl phosphate**, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

## Chemical and Physical Properties

**Diethyl allyl phosphate** is a colorless liquid with the chemical formula  $C_7H_{15}O_4P$ . A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
CAS Number	3066-75-9	[1]
Molecular Formula	C <sub>7</sub> H <sub>15</sub> O <sub>4</sub> P	[1]
Molecular Weight	194.17 g/mol	[1]
Density	1.09 g/mL at 25 °C	[1]
Boiling Point	45-46 °C	[1]
Refractive Index (n <sub>20/D</sub> )	1.422	[1]
Flash Point	110 °C (230 °F) - closed cup	[1]
SMILES String	CCOP(=O)(OCC)OCC=C	[1]
InChI Key	GZNJJEODYYLYSA- UHFFFAOYSA-N	[1]

## Spectroscopic Data

The structural characterization of **diethyl allyl phosphate** is crucial for its identification and purity assessment. Below is a summary of its key spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
<sup>1</sup> H NMR	~5.9	m	-CH=	
~5.3	m	=CH <sub>2</sub>		
~4.6	d	O-CH <sub>2</sub> -CH=		
~4.1	q	O-CH <sub>2</sub> -CH <sub>3</sub>		
~1.3	t	-CH <sub>3</sub>		
<sup>13</sup> C NMR	~132	-CH=		
~118	=CH <sub>2</sub>			
~68	O-CH <sub>2</sub> -CH=			
~64	O-CH <sub>2</sub> -CH <sub>3</sub>			
~16	-CH <sub>3</sub>			
<sup>31</sup> P NMR	~ -2.0			

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented here are approximate values.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2980	Strong	C-H stretch (aliphatic)
~1645	Medium	C=C stretch (allyl)
~1270	Strong	P=O stretch
~1030	Strong	P-O-C stretch

## Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **diethyl allyl phosphate** is expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  194. Common fragmentation patterns for organophosphates involve the loss of alkoxy and alkyl groups. Key fragments for DEAP would likely include:

- Loss of an ethoxy group ( $-OC_2H_5$ ):  $[M - 45]^+$
- Loss of an ethyl group ( $-C_2H_5$ ):  $[M - 29]^+$
- Loss of the allyl group ( $-C_3H_5$ ):  $[M - 41]^+$

## Synthesis of Diethyl Allyl Phosphate

A common method for the synthesis of **diethyl allyl phosphate** involves the reaction of phosphorus oxychloride ( $POCl_3$ ) with ethanol and allyl alcohol.

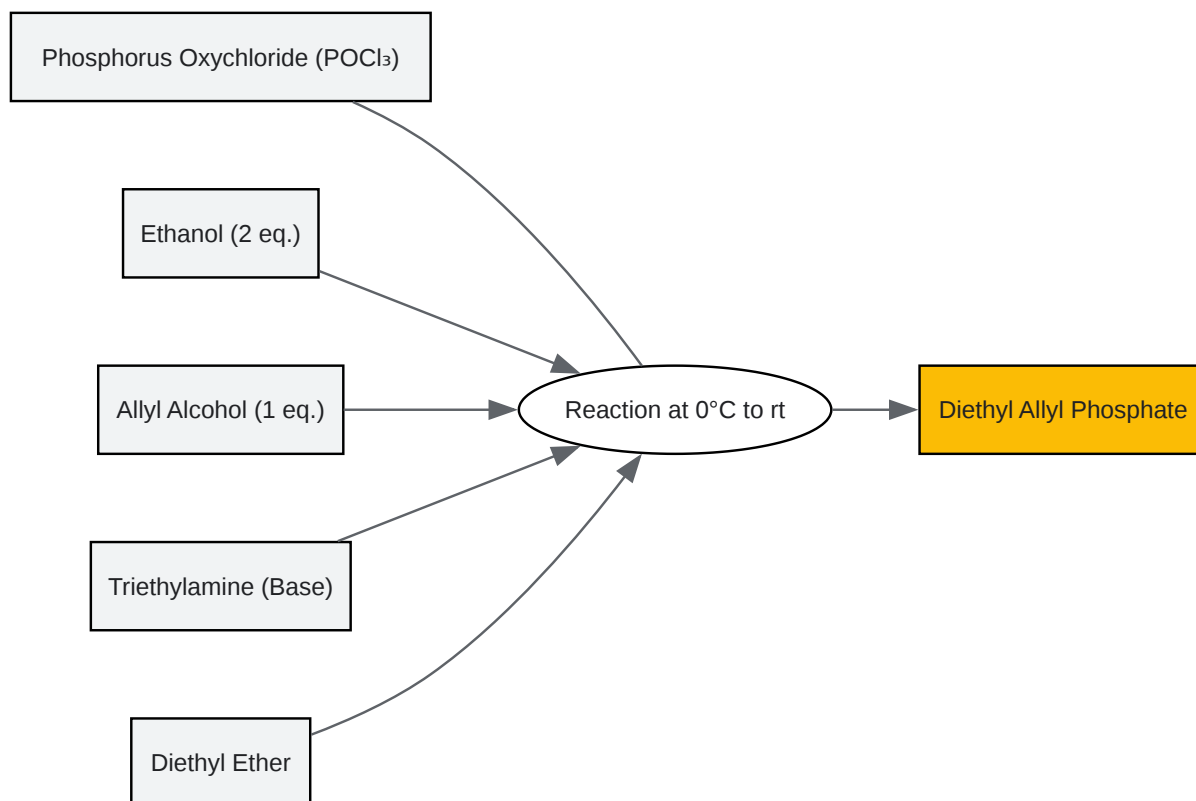
## Experimental Protocol: Synthesis from Phosphorus Oxychloride

Materials:

- Phosphorus oxychloride ( $POCl_3$ )
- Anhydrous ethanol
- Allyl alcohol
- Anhydrous diethyl ether or other suitable aprotic solvent
- Triethylamine or pyridine (as a base)
- Ice bath
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

## Procedure:

- To a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a solution of anhydrous ethanol (2 equivalents) and allyl alcohol (1 equivalent) in anhydrous diethyl ether.
- Cool the flask in an ice bath to 0 °C with stirring.
- Slowly add a solution of phosphorus oxychloride (1 equivalent) in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 5 °C.
- After the addition is complete, add triethylamine (3 equivalents) dropwise to neutralize the HCl formed during the reaction.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Filter the reaction mixture to remove the triethylammonium chloride salt.
- Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude **diethyl allyl phosphate**.
- Purify the product by vacuum distillation.



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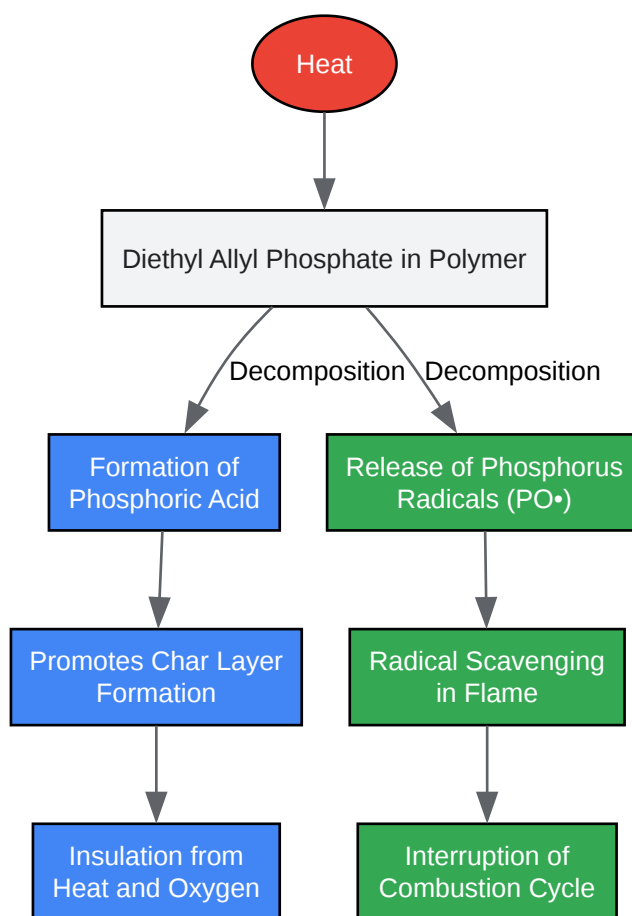
Synthesis of **Diethyl Allyl Phosphate**.

## Applications of Diethyl Allyl Phosphate

### Flame Retardant

**Diethyl allyl phosphate** can be utilized as a reactive flame retardant. The allyl group allows for its incorporation into polymer chains via free-radical polymerization. Phosphorus-based flame retardants generally act through two main mechanisms:

- **Condensed Phase Mechanism:** Upon heating, the phosphate decomposes to form phosphoric acid, which promotes the formation of a char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen.
- **Gas Phase Mechanism:** Volatile phosphorus-containing radicals can be released into the gas phase, where they act as radical scavengers, interrupting the combustion cycle.



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Mechanism of Phosphorus Flame Retardants.

## Reagent in Organic Synthesis

### a) Hydrogen Acceptor in Palladium-Catalyzed Oxidations

**Diethyl allyl phosphate** serves as an efficient hydrogen acceptor in palladium-catalyzed oxidation of alcohols to aldehydes and ketones.[2][3] The reaction proceeds under mild conditions and offers a good alternative to traditional oxidizing agents.

Materials:

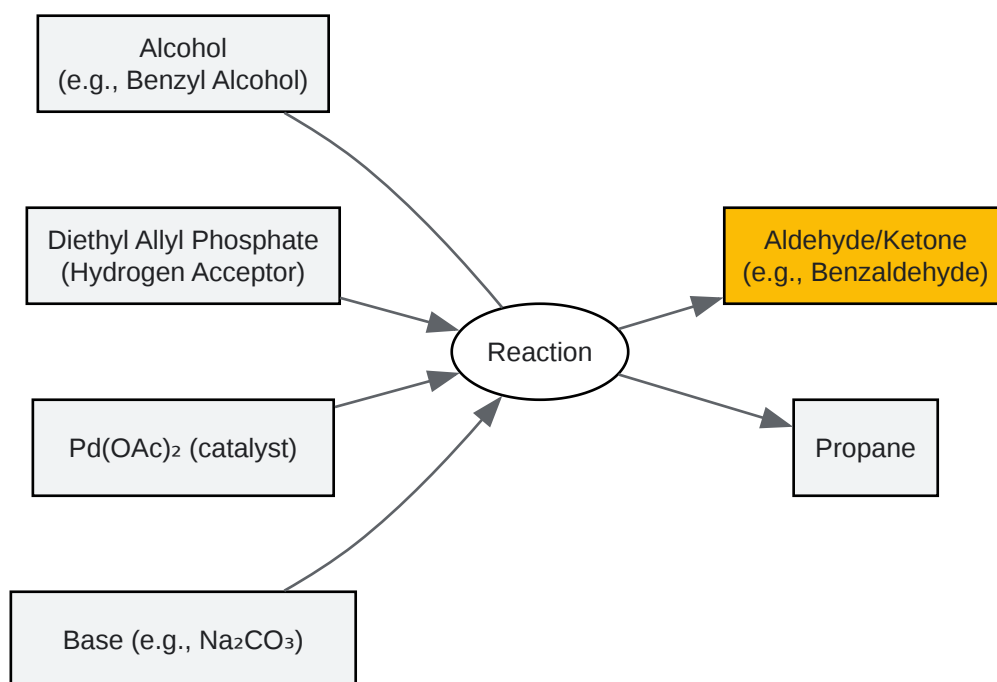
- Benzyl alcohol
- **Diethyl allyl phosphate**

- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- N,N-Dimethylformamide (DMF)
- Magnetic stirrer

Procedure:

- In a round-bottom flask, dissolve benzyl alcohol (1 mmol), **diethyl allyl phosphate** (1.2 mmol), palladium(II) acetate (0.05 mmol), and sodium carbonate (1.2 mmol) in DMF (5 mL).
- Stir the reaction mixture at room temperature under a nitrogen atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction with water and extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting benzaldehyde by column chromatography.





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Pd-Catalyzed Oxidation of Alcohols.

#### b) Synthesis of $\beta$ -Lactams

While specific protocols for the direct use of **diethyl allyl phosphate** in the Staudinger synthesis of 3-vinyl- $\beta$ -lactams are not readily available, related phosphonates are employed in similar transformations. The general principle involves the reaction of a ketene with an imine. The phosphonate group can be incorporated into either the ketene or the imine precursor.

## Toxicology and Safety

Detailed toxicological data for **diethyl allyl phosphate** is limited.[4] However, as an organophosphate, it should be handled with care. Organophosphorus compounds are known to be neurotoxic, primarily through the inhibition of acetylcholinesterase.[5] It is recommended to handle **diethyl allyl phosphate** in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves and safety glasses.[1]

## Role in Drug Development

The application of **diethyl allyl phosphate** itself in drug development is not well-documented. However, the closely related diethyl allylphosphonate serves as a versatile building block in the synthesis of biologically active molecules.[2][6][7] The phosphonate moiety is often used as a stable bioisostere for a phosphate group in drug design, enhancing metabolic stability. The allyl group provides a reactive handle for further chemical modifications.

## Conclusion

**Diethyl allyl phosphate** is a valuable chemical intermediate with established applications in materials science as a flame retardant and in organic synthesis as a reagent for oxidation reactions. While its direct role in drug development is not prominent, its structural analogue, diethyl allylphosphonate, is a key precursor for various biologically active compounds. Further research into the reactivity and applications of **diethyl allyl phosphate** could unveil new opportunities in both synthetic and medicinal chemistry.

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